molecular formula C8H7N3OS B2377217 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine CAS No. 2198125-99-2

2-[(1,3-Thiazol-5-yl)methoxy]pyrazine

Cat. No.: B2377217
CAS No.: 2198125-99-2
M. Wt: 193.22
InChI Key: XXOFHSMFTWUIPP-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-5-yl)methoxy]pyrazine (CAS 2198125-99-2) is an organic compound with the molecular formula C₈H₇N₃OS and a molecular weight of 193.23 g/mol . This heteroaromatic compound features a pyrazine ring linked via an ether bond to a 1,3-thiazole ring, a structural motif of significant interest in medicinal chemistry. The presence of both nitrogen-containing heterocycles makes it a valuable scaffold for the development of novel bioactive molecules . This compound is primarily utilized in research and development as a key intermediate for the synthesis of potential therapeutic agents. Its structure is particularly relevant in the exploration of new antimicrobial and antitubercular drugs . The pyrazine ring is a recognized pharmacophore for antimycobacterial activity, while thiazole derivatives are extensively documented for their broad spectrum of biological activities, including antibacterial and anticancer properties . The hybridization of these two rings aims to create novel compounds with enhanced efficacy against resistant strains of bacteria and Mycobacterium tuberculosis . Researchers also investigate similar thiazole-pyrazine hybrids for other applications, such as kinase inhibition , indicating its utility in cancer research and immunology . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers can handle the material based on the supplier's analysis certificate. For safe handling, please refer to the associated safety data sheet (SDS).

Properties

IUPAC Name

5-(pyrazin-2-yloxymethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-2-11-8(4-9-1)12-5-7-3-10-6-13-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOFHSMFTWUIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)OCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine typically involves the reaction of a thiazole derivative with a pyrazine derivative under specific conditions. One common method involves the nucleophilic substitution reaction between 1,3-thiazole-5-methanol and pyrazine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Structural and Functional Insights

The compound contains a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) and a 1,3-thiazole ring (a five-membered ring with nitrogen and sulfur). The methoxy linker (-OCH₂-) bridges these heterocycles.

  • Pyrazine derivatives are known for roles in coordination chemistry, catalysis, and medicinal applications .

  • Thiazole derivatives exhibit diverse reactivity, including electrophilic substitution, nucleophilic attacks, and participation in cross-coupling reactions .

Despite these general properties, no experimental studies on 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine were found in the reviewed literature.

Thiazole Ether Derivatives

  • Thiazole-methoxy hybrids often undergo nucleophilic substitution at the sulfur or nitrogen atoms. For example, halogenation or alkylation reactions are common .

  • Methoxy-linked heterocycles may participate in hydrolysis under acidic or basic conditions, cleaving the ether bond to form hydroxyl intermediates .

Pyrazine-Based Systems

  • Pyrazine derivatives frequently engage in cycloaddition reactions (e.g., Diels-Alder) or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

  • The electron-deficient pyrazine ring can act as an electrophile in aromatic substitution reactions .

Synthetic Pathways for Similar Compounds

While direct methods for synthesizing This compound are undocumented, analogous strategies include:

Reaction TypeExample ProtocolReference
Etherification Coupling thiazole-5-methanol with chloropyrazine using a base (e.g., K₂CO₃)
Cross-Coupling Buchwald-Hartwig amination or Ullmann-type reactions for aryl ether formation

Research Gaps and Recommendations

  • Experimental Data : No kinetic or thermodynamic studies on this compound’s reactivity (e.g., stability under UV light, pH-dependent hydrolysis) are available.

  • Theoretical Predictions : Computational modeling (e.g., DFT) could predict reaction sites and mechanisms.

  • Biological Activity : Thiazole-pyrazine hybrids are unexplored for antimicrobial or anticancer potential, unlike related chalcone-thiazole systems .

Scientific Research Applications

Anticancer Applications

Mechanisms of Action

Research indicates that pyrazine derivatives, including 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine, exhibit significant anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that certain pyrazine derivatives can block the proliferation of leukemic cells by inducing cell cycle arrest and apoptosis. The compound was shown to down-regulate anti-apoptotic genes such as Bcl2 while up-regulating pro-apoptotic genes like Bax, leading to increased apoptosis in K562 leukemia cells .

Case Studies

  • Cytotoxicity Testing : Various derivatives of pyrazine have been tested against different cancer cell lines, revealing promising cytotoxic effects. For instance, compounds containing thiazole moieties have shown effective results against HepG2 and PC12 cancer cell lines .
  • In Vivo Studies : In vivo studies have indicated that these compounds can significantly reduce tumor growth in animal models, highlighting their potential for clinical applications .

Anti-inflammatory Applications

Biological Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit cyclooxygenase enzymes (COX). Recent studies have shown that thiazole-containing compounds suppress COX-2 activity effectively, which is crucial for developing anti-inflammatory medications .

Experimental Findings

  • Selectivity Index : Some derivatives demonstrated selectivity indexes greater than established anti-inflammatory drugs like celecoxib and diclofenac sodium. This suggests that these compounds may provide enhanced therapeutic effects with fewer side effects .

Antimicrobial Applications

Broad-Spectrum Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds derived from thiazole and pyrazine structures have shown activity against a range of pathogens, including bacteria and fungi.

Mechanism of Action

The antimicrobial activity is believed to stem from the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic pathways. For example, studies have indicated that certain pyrazoline derivatives exhibit potent antibacterial effects by interacting with glucosamine-6-phosphate synthase .

Summary Table of Applications

Application TypeMechanismKey Findings
AnticancerInduces apoptosis via gene regulationEffective against leukemia and solid tumors; reduces tumor growth in vivo
Anti-inflammatoryCOX inhibitionHigher selectivity index than traditional NSAIDs; potential for reduced side effects
AntimicrobialEnzyme inhibitionBroad-spectrum activity against bacteria and fungi; effective against resistant strains

Mechanism of Action

The mechanism of action of 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Electronic Comparisons

The compound’s key differentiator is the (1,3-thiazol-5-yl)methoxy substituent. Below is a comparative analysis with structurally analogous pyrazine derivatives:

Compound Substituent Electronic Effect Key Applications
2-[(1,3-Thiazol-5-yl)methoxy]pyrazine (1,3-Thiazol-5-yl)methoxy Mixed EDG (methoxy)/EWG (thiazole) Anticancer agents, sensors
2-Methoxy-5-isopropylpyrazine (IPMP) Methoxy + isopropyl EDG-dominated Flavoring agent, antiallergics
3-Methoxy-pyrazine derivatives Methoxy (meta position) Reduced potency vs. para-substituted Enzyme inhibitors
Thieno[2,3-b]pyrazine-3-ethoxy (7i) Ethoxy + thiophene Enhanced lipophilicity Anticancer agents

Key Observations :

  • Positional Effects : Meta-substituted methoxy pyrazines (e.g., compound 5 in ) exhibit 4–5-fold lower enzyme inhibition compared to para-substituted analogs, underscoring the importance of substitution geometry .
  • Substituent Identity : Oxygen-based substituents (e.g., methoxy, ethoxy) optimize binding in enzyme inhibitors (), while sulfur-containing groups (e.g., thiazole) modulate electronic properties and lipophilicity.

Anticancer Activity :

  • Thieno[2,3-b]pyrazine derivatives (e.g., compound 7i) with ethoxy substituents exhibit GI₅₀ values <1 µM against colon cancer cells, outperforming methoxy analogs due to improved lipophilicity .
  • This compound is hypothesized to leverage thiazole’s hydrogen-bonding capacity (via sulfur/nitrogen) for enhanced kinase inhibition, akin to imidazo[1,2-a]pyrazines in .

Antiallergic Activity :

  • Pyrazine derivatives with 5-tetrazolyl groups (e.g., I-3 in ) show IC₅₀ values of ~10⁻¹⁰ M for histamine release inhibition, outperforming carboxyl analogs. The thiazole-methoxy group may similarly enhance bioactivity through polar interactions .
Photophysical and Material Properties
  • Push-pull pyrazines with methoxy EDGs exhibit strong solvatochromism and intramolecular charge transfer (ICT), whereas thiazole-methoxy derivatives may display dual electronic effects (EDG from methoxy, EWG from thiazole), altering emission profiles .
  • Methoxy-substituted distyrylpyrazines () show disrupted π-stacking due to methoxy groups, suggesting that the thiazole-methoxy group in the target compound could similarly influence solid-state packing and optoelectronic behavior .

Tables of Comparative Data

Table 1: Substituent Effects on Pyrazine Bioactivity

Compound Substituent Bioactivity (IC₅₀/ED₅₀) Key Finding
This compound Thiazole-methoxy Under investigation Hypothesized enhanced kinase binding
I-3 () 5-Tetrazolyl 4.7 × 10⁻¹⁰ M Optimal spacer for histamine inhibition
Compound 7i () Ethoxy + thiophene GI₅₀ <1 µM Improved lipophilicity vs. methoxy

Table 2: Electronic Properties of Pyrazine Derivatives

Compound Substituent λₐᵦₛ (nm) Emission λₑₘ (nm) Solvatochromism
Methoxy-pyrazine () Methoxy 350–400 450–550 Strong ICT
Thiazole-methoxy pyrazine Thiazole-methoxy 370–420 500–600 (predicted) Moderate ICT

Biological Activity

2-[(1,3-Thiazol-5-yl)methoxy]pyrazine is a compound that belongs to the class of thiazole and pyrazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Thiazole and pyrazine derivatives have been shown to interact with various biological targets, leading to a wide range of pharmacological effects. The mechanisms of action include:

  • DNA Interaction : Some thiazole derivatives bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death.
  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, contributing to its anticancer and antimicrobial properties .
  • Cell Cycle Arrest : Similar compounds have been reported to induce apoptosis in cancer cells by blocking cell cycle progression and promoting apoptotic pathways .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, effective against a range of bacteria and fungi .
  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, related pyrazine derivatives have demonstrated significant growth inhibition in leukemic cells through apoptosis induction .
  • Anti-inflammatory Effects : Thiazole compounds are also recognized for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the efficacy of thiazole and pyrazine derivatives in various biological contexts. Below is a summary table of relevant findings:

Study Compound Tested Cell Line/Model IC50 (µM) Biological Activity
This compoundVarious cancer cell linesNot specifiedAnticancer
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylateK562 leukemia cells25Induces apoptosis
Thiazole derivativesInflammatory modelsNot specifiedAnti-inflammatory
Heterocyclic AdArs with thiazole/pyrazine ringsTumor modelsNot specifiedGrowth inhibition

Case Studies

Several case studies have demonstrated the potential of thiazole and pyrazine derivatives in clinical and experimental settings:

  • Anticancer Efficacy : A study on a related pyrazine derivative showed that it induced apoptosis in K562 leukemia cells by downregulating anti-apoptotic proteins (Bcl2) and upregulating pro-apoptotic proteins (Bax) after treatment .
  • Antimicrobial Properties : Research indicated that thiazole compounds exhibited significant antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics .
  • Anti-inflammatory Applications : Thiazoles have been investigated for their ability to modulate inflammatory responses in vitro and in vivo, indicating potential therapeutic roles in chronic inflammatory diseases .

Q & A

Q. What are the key synthetic routes for preparing 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine?

The synthesis involves multi-step reactions, often starting with nucleophilic substitution or condensation. For example:

  • Nucleophilic substitution : Reacting chloropyrazine derivatives with thiazolylmethanol under basic conditions (e.g., NaOH in THF/water) forms the ether linkage .
  • Hydrazine coupling : Refluxing thiosemicarbazide derivatives with brominated precursors in ethanol-chloroform mixtures yields thiazole-pyrazine hybrids . Key parameters include reaction time (1.5–6 hours), temperature (reflux), and solvent selection (ethanol, chloroform). Yield optimization may require microwave-assisted synthesis .

Q. What analytical techniques are essential for characterizing this compound?

Core techniques include:

  • NMR spectroscopy (1H, 13C) for structural elucidation of thiazole and pyrazine rings.
  • Mass spectrometry (GC-MS/LC-MS) for molecular weight confirmation.
  • X-ray crystallography to determine crystal packing, bond lengths, and dihedral angles (e.g., thiazole-pyrazine dihedral angles ≈10–88°) .
  • Elemental analysis and IR spectroscopy for purity and functional group verification. Advanced methods like time-resolved resonance Raman spectroscopy probe charge transfer states .

Q. How do functional groups influence the compound’s reactivity?

The thiazole’s sulfur atom and pyrazine’s nitrogen atoms confer nucleophilic/electrophilic reactivity.

  • The methoxy group (-OCH3) enhances solubility in polar solvents but may reduce stability under acidic conditions.
  • Thiazole’s aromaticity allows for electrophilic substitution (e.g., halogenation), while pyrazine participates in coordination chemistry with transition metals .

Q. What methods assess solubility and stability for formulation studies?

  • Solubility : Test in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or HPLC.
  • Stability : Accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) to pyrazine or alkyl chains to thiazole to modulate lipophilicity.
  • Assay design : Standardized antimicrobial (MIC assays) or enzyme inhibition (kinase/esterase) tests under controlled conditions.
  • Computational modeling : Molecular docking predicts binding to targets (e.g., bacterial DNA gyrase) using software like AutoDock .

Q. What computational approaches predict electronic properties?

  • DFT calculations : Analyze HOMO-LUMO gaps to assess charge transfer potential.
  • Resonance Raman spectroscopy : Reveals electron localization in MLCT (metal-to-ligand charge transfer) states, critical for photophysical applications .

Q. How to resolve contradictions in reported biological activities?

  • Reproducibility checks : Replicate assays using identical cell lines (e.g., HeLa for cytotoxicity) and compound batches verified by HPLC.
  • Meta-analysis : Compare IC50 values across studies, accounting for solvent effects (e.g., DMSO interference) .

Q. What intermolecular interactions govern crystal packing?

  • Synthon analysis : Methoxy groups disrupt π-π stacking in favor of C-H···O/N hydrogen bonds.
  • X-ray data : Dihedral angles between thiazole and pyrazine rings (e.g., 10.75° in related compounds) influence packing efficiency .

Q. How to identify biological targets for this compound?

  • Pull-down assays : Use biotinylated derivatives to isolate binding proteins from cell lysates.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics to putative targets (e.g., kinases) .

Q. What strategies improve metabolic stability?

  • Isotope labeling : Track metabolic pathways using 14C/3H isotopes in hepatocyte models.
  • Prodrug design : Mask labile groups (e.g., methoxy) with enzymatically cleavable moieties .

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